Pentoxifylline gem-dihydroperoxide
Description
Structure
3D Structure
Properties
CAS No. |
1243654-85-4 |
|---|---|
Molecular Formula |
C13H20N4O6 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
1-(5,5-dihydroperoxyhexyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O6/c1-13(22-20,23-21)6-4-5-7-17-11(18)9-10(14-8-15(9)2)16(3)12(17)19/h8,20-21H,4-7H2,1-3H3 |
InChI Key |
LUXSBGYLGNHVOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)(OO)OO |
Origin of Product |
United States |
Mechanistic Pathways of Pentoxifylline Gem Dihydroperoxide Formation
Oxidative Generation from Pentoxifylline (B538998)
The generation of Pentoxifylline gem-dihydroperoxide is a direct consequence of oxidative stress. researchgate.netnih.gov This process involves the targeted oxidation of the ketone group within the Pentoxifylline molecule.
Role of Hydrogen Peroxide in gem-Dihydroperoxide Synthesis
Hydrogen peroxide (H₂O₂) is a key reagent in the synthesis of the gem-dihydroperoxide derivative of Pentoxifylline. rsc.org The reaction is initiated by a nucleophilic attack of hydrogen peroxide on the carbonyl carbon of the ketone group in the Pentoxifylline structure. This initial step forms an alpha-hydroperoxy alcohol intermediate. researchgate.netrsc.org Subsequently, a second molecule of hydrogen peroxide condenses with this intermediate, leading to the formation of the stable gem-dihydroperoxide. rsc.org The concentration of hydrogen peroxide can influence the reaction, with higher concentrations, such as 30%, being used in stress studies to induce the formation of this degradant. rsc.org It is worth noting that the synthesis of gem-dihydroperoxides from keto compounds and aqueous hydrogen peroxide is a known reaction in organic chemistry. researchgate.netresearchgate.net
Specificity of Keto Group Attack in the Formation Process
The formation of the gem-dihydroperoxide is highly specific to the ketone functional group within the Pentoxifylline molecule. researchgate.netrsc.org The carbonyl carbon of the keto group is electrophilic and thus susceptible to nucleophilic attack by hydrogen peroxide. rsc.org This targeted attack underscores the specific nature of this degradation pathway under oxidative conditions. The rest of the Pentoxifylline molecule, including the purine-2,6-dione (B11924001) ring system, remains intact during this specific transformation. researchgate.netnih.gov
Condensation Mechanisms Leading to gem-Dihydroperoxide Formation
The formation of the gem-dihydroperoxide from Pentoxifylline proceeds through a condensation mechanism. rsc.org Following the initial nucleophilic addition of one molecule of hydrogen peroxide to the ketone to form a hemi-peroxyacetal (an alpha-hydroperoxy alcohol), a second molecule of hydrogen peroxide reacts. This second step involves the elimination of a water molecule, resulting in the final gem-dihydroperoxide structure. rsc.org This type of condensation reaction, where two hydroperoxide groups are attached to the same carbon atom, is characteristic of the formation of gem-dihydroperoxides from ketones in the presence of excess hydrogen peroxide. rsc.orgnih.gov
Influence of Stress Conditions on Formation Kinetics
The formation of this compound is significantly influenced by the type and intensity of stress conditions applied.
Oxidative Stress Conditions for gem-Dihydroperoxide Induction
The primary condition for the formation of this compound is oxidative stress. researchgate.netnih.gov This specific degradation product is not observed under other stress conditions like hydrolytic (acidic, basic, neutral), photolytic, or thermal stress. researchgate.netresearchgate.net In laboratory settings, oxidative stress is typically induced using hydrogen peroxide. rsc.orgijper.org The appearance of the gem-dihydroperoxide as the major degradation product under these conditions highlights the unique susceptibility of Pentoxifylline to this particular oxidative pathway. researchgate.netnih.govsphinxsai.com
Distinction of its Formation Pathway from Other Degradation Routes (e.g., hydrolytic, photolytic, thermal)
The formation of this compound is a distinct chemical transformation that is separate from other known degradation pathways of the drug. researchgate.netresearchgate.net While Pentoxifylline can degrade under various conditions, the gem-dihydroperoxide is exclusively a product of oxidative stress. researchgate.netnih.gov
Hydrolytic Degradation: Under basic hydrolytic conditions, Pentoxifylline is known to produce other degradation products. researchgate.net These are structurally different from the gem-dihydroperoxide and result from the cleavage of other bonds within the molecule.
Photolytic Degradation: Studies on the photochemical fate of Pentoxifylline in surface waters indicate that indirect sunlight photolysis is a primary degradation process, but this does not lead to the formation of the gem-dihydroperoxide. iwaponline.com
Thermal Degradation: Pentoxifylline has been shown to be relatively stable under thermal stress. researchgate.net
The clear distinction between the oxidative pathway leading to the gem-dihydroperoxide and other degradation routes is crucial for understanding the stability profile of Pentoxifylline. The table below summarizes the degradation behavior under different stress conditions.
| Stress Condition | Degradation Products | Reference |
| Oxidative | This compound | researchgate.net, nih.gov |
| Hydrolytic (Basic) | Two distinct degradation products | researchgate.net |
| Photolytic | Various photoproducts (not gem-dihydroperoxide) | iwaponline.com |
| Thermal | Stable | researchgate.net |
Proposed Reaction Intermediates in the Formation Process
The conversion of pentoxifylline to its gem-dihydroperoxide derivative is understood to proceed through a sequential mechanism involving key reactive intermediates. Under oxidative stress, particularly in the presence of hydrogen peroxide, the ketone group on the hexyl side chain of pentoxifylline becomes the primary site of reaction.
Scientific studies propose a two-step pathway for this transformation. rsc.org The initial and rate-determining step is the nucleophilic attack of one molecule of hydrogen peroxide on the electrophilic carbonyl carbon of the ketone group in the pentoxifylline structure. This attack leads to the formation of a transient hemiperacetal-like intermediate, also known as a hydroxy hydroperoxide.
This intermediate is characterized by the presence of both a hydroxyl (-OH) group and a hydroperoxy (-OOH) group attached to the same carbon atom. This species is typically unstable and poised for further reaction.
The second step of the proposed mechanism involves the condensation of this initial intermediate with a second molecule of hydrogen peroxide. rsc.org This subsequent reaction results in the elimination of a water molecule and the formation of the final, more stable gem-dihydroperoxide product, which has been identified as 1-(5,5-Bis-hydroperoxy-hexyl)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione. researchgate.netnih.gov
The proposed intermediates in this formation process are detailed in the table below.
Table 1: Proposed Reaction Intermediates in the Formation of this compound
| Intermediate Name | Description | Role in Pathway |
|---|---|---|
| Pentoxifylline Ketone | The starting reactant containing a carbonyl group on the hexyl side chain. | Initial substrate for nucleophilic attack. |
| Hydroxy Hydroperoxide Intermediate | Formed by the initial nucleophilic addition of one molecule of hydrogen peroxide to the ketone's carbonyl carbon. | A transient species resulting from the first step of the reaction. |
| This compound | The final product, 1-(5,5-Bis-hydroperoxy-hexyl)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione, formed after condensation with a second hydrogen peroxide molecule. researchgate.netnih.gov | The stable end-product of the oxidative degradation pathway. |
The structural elucidation of the final gem-dihydroperoxide product has been accomplished using advanced analytical techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (Q-TOF LC/MS). researchgate.netnih.gov These methods confirm the presence of the two hydroperoxy groups on the fifth carbon of the hexyl chain.
Structural Elucidation and Spectroscopic Characterization of Pentoxifylline Gem Dihydroperoxide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was fundamental in determining the core structure of Pentoxifylline (B538998) gem-dihydroperoxide and in the precise assignment of all proton and carbon signals. nih.gov
1D NMR (¹H, ¹³C) Applications for Core Structural Determination
One-dimensional ¹H and ¹³C NMR spectra provided the initial framework for the structure of Pentoxifylline gem-dihydroperoxide. nih.gov The ¹H NMR spectrum would have been used to identify the number of distinct proton environments and their multiplicities, offering insights into the connectivity of the alkyl chain and the integrity of the dimethylxanthine ring. Similarly, the ¹³C NMR spectrum would have revealed the total number of carbon atoms, distinguishing between the purine-2,6-dione (B11924001) core and the hexyl side chain. The presence of the gem-dihydroperoxide group would have induced characteristic chemical shift changes in the adjacent carbons and protons compared to the parent pentoxifylline molecule.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| N-CH₃ (7) | Data not available | Data not available |
| N-CH₃ (3) | Data not available | Data not available |
| C-H (8) | Data not available | Data not available |
| N-CH₂ (1') | Data not available | Data not available |
| C-CH₂ (2') | Data not available | Data not available |
| C-CH₂ (3') | Data not available | Data not available |
| C-CH₂ (4') | Data not available | Data not available |
| C-CH₃ (6') | Data not available | Data not available |
| C-5 | Data not available | Data not available |
| C-2 | Data not available | Data not available |
| C-4 | Data not available | Data not available |
| C-6 | Data not available | Data not available |
| C-8 | Data not available | Data not available |
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment
Correlation Spectroscopy (COSY): This experiment would have been employed to establish proton-proton (¹H-¹H) coupling networks, crucial for tracing the connectivity within the hexyl side chain.
Heteronuclear Single Quantum Coherence (HSQC): HSQC (or its equivalent, HMQC) would have correlated each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment was vital for identifying long-range (2-3 bond) correlations between protons and carbons. researchgate.netscribd.com This technique would have been instrumental in connecting the hexyl side chain to the nitrogen of the purine (B94841) ring system and in confirming the position of the methyl groups and the carbonyl carbons.
Through the combined interpretation of these 1D and 2D NMR data, the complete chemical structure of the degradation product was confidently assigned as this compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MSn)
High-resolution mass spectrometry played a critical role in confirming the elemental composition and elucidating the fragmentation pathways of this compound. nih.gov
Accurate Mass Determination and Elemental Composition Analysis
HRMS analysis provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. nih.govresearchgate.net For this compound, the measured accurate mass would have been compared to the calculated mass for the proposed formula, C₁₃H₁₈N₄O₅, to confirm the addition of two hydroperoxy groups to the parent pentoxifylline structure.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₅ |
| Calculated Mass | Data not available |
| Measured Accurate Mass | Data not available |
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS or MSⁿ) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. nih.gov The analysis of these fragmentation patterns provides valuable structural information. For this compound, fragmentation would likely involve the loss of peroxide-related moieties and fragmentation of the alkyl side chain, providing further evidence for the proposed structure.
Quadrupole Time-of-Flight (Q-TOF) LC/MS Applications for Enhanced Resolution
The use of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, coupled with liquid chromatography (LC), was specifically mentioned in the characterization of this compound. nih.govresearchgate.net This instrumentation offers high mass accuracy and resolution, which is essential for distinguishing between isobaric compounds and for obtaining reliable elemental compositions for both the parent ion and its fragments. The LC component would have first separated the gem-dihydroperoxide from other degradation products and the parent drug before its introduction into the mass spectrometer. nih.gov
On-line Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry for Elucidation
On-line Hydrogen/Deuterium (H/D) exchange mass spectrometry is a powerful technique for gaining insights into the structure of a molecule by identifying the number of labile protons. In this method, the analyte is introduced into a mass spectrometer where it is exposed to a deuterium-rich solvent, typically deuterium oxide (D₂O). Labile hydrogens, such as those in hydroxyl (-OH), amino (-NH₂), and carboxylic acid (-COOH) groups, are readily exchanged for deuterium atoms. This exchange results in a measurable increase in the mass of the molecule, with each exchange adding approximately one mass unit.
In the context of elucidating the structure of this compound, on-line H/D exchange mass spectrometry serves as a crucial tool to confirm the presence of the hydroperoxy groups. researchgate.net The gem-dihydroperoxide moiety, -C(OOH)₂, contains two labile protons in the hydroperoxy groups. When subjected to H/D exchange, both of these protons would be replaced by deuterium, resulting in a mass increase of two units for the molecular ion. This observation provides direct evidence for the presence of two exchangeable protons, consistent with the proposed gem-dihydroperoxide structure. The technique is particularly valuable in distinguishing between isomers and confirming the presence of specific functional groups that contain labile hydrogens. nih.gov
The general procedure for on-line H/D exchange mass spectrometry involves the following steps:
Introduction of the Analyte: The sample containing this compound is introduced into the liquid chromatography (LC) system.
Deuterium Exchange: Post-chromatographic separation, the eluent is mixed with a deuterium-rich solvent (e.g., D₂O) in a reaction coil or a dedicated exchange column.
Ionization: The deuterated analyte is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
Mass Analysis: The mass-to-charge ratio (m/z) of the deuterated molecule is measured and compared to the m/z of the non-deuterated molecule.
The resulting mass shift provides a count of the labile hydrogens in the molecule, thereby aiding in the structural confirmation of this compound.
Integration of Multi-dimensional Spectroscopic Data for Definitive Structure Proof
The definitive structural proof of this compound, a novel degradation product of pentoxifylline, was achieved through the careful integration of data from multiple advanced spectroscopic techniques. researchgate.netnih.gov This comprehensive approach is essential to unambiguously determine the molecular formula, connectivity of atoms, and the specific arrangement of functional groups. The primary techniques employed in this structural elucidation were one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS), specifically Quadrupole Time-of-Flight (Q-TOF) Liquid Chromatography-Mass Spectrometry (LC/MS). researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS):
HRMS, particularly using a Q-TOF mass analyzer, provides highly accurate mass measurements of the parent ion and its fragment ions. researchgate.net This accuracy allows for the determination of the elemental composition of the molecule, which is a critical first step in structural elucidation. For this compound, HRMS would confirm the molecular formula C₁₃H₂₀N₄O₅, distinguishing it from other potential degradation products with the same nominal mass. researchgate.netnih.gov The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) mode offers further structural insights by revealing how the molecule breaks apart, which helps in piecing together the connectivity of its different fragments. ucsd.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).
1D NMR (¹H and ¹³C): ¹H NMR spectra reveal the number of different types of protons in the molecule, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about adjacent protons). ¹³C NMR spectra provide analogous information for the carbon skeleton of the molecule. researchgate.netnih.gov
2D NMR: Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the entire molecular framework, including the connection of the xanthine (B1682287) ring to the hexyl dihydroperoxide side chain. ucsd.edu
Chemical Reactivity and Degradation Pathways of Pentoxifylline Gem Dihydroperoxide
Stability Profile under Various Environmental Stimuli
The stability of Pentoxifylline (B538998) gem-dihydroperoxide is a critical aspect in defining its transient nature and the potential for subsequent reactions. While it is formed under specific oxidative stress, its persistence is governed by its inherent reactivity to various environmental factors.
Susceptibility to Hydrolysis
The susceptibility of a compound to hydrolysis is a key parameter in assessing its stability in aqueous environments. For Pentoxifylline gem-dihydroperoxide, the presence of the peroxide and other functional groups could influence its reactivity with water.
Photolytic Degradation Mechanisms and Byproduct Formation
Photolytic degradation involves the breakdown of a molecule upon the absorption of light. Ketone-containing compounds, such as the parent molecule pentoxifylline, can undergo specific photoreactions. vdoc.pub The presence of the peroxide functional groups in this compound introduces additional chromophores that could influence its photostability and lead to the formation of various byproducts.
Thermal Decomposition Pathways
Thermal decomposition involves the breakdown of a compound at elevated temperatures. The inherent energy of the peroxide bond suggests that this compound would be susceptible to thermal degradation. This process could lead to the formation of various smaller molecules and radical species.
Identification of Secondary Degradation Products Originating from this compound
The decomposition of this compound is expected to yield a range of secondary degradation products. The specific nature of these products would depend on the degradation pathway, whether it be oxidative, hydrolytic, photolytic, or thermal. The initial cleavage of the peroxide bond would likely generate highly reactive radical intermediates, which could then undergo a variety of subsequent reactions, including rearrangement, fragmentation, and further oxidation or reduction.
Advanced Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analysis of pharmaceutical compounds and their impurities. Its application in the study of pentoxifylline (B538998) and its degradation products, including the gem-dihydroperoxide, has been extensively documented. sphinxsai.com Method development has focused on achieving high efficiency, resolution, and speed to ensure accurate quantification and separation from the parent drug and other related substances.
Reversed-Phase HPLC for Efficient Chromatographic Separation
Reversed-phase HPLC (RP-HPLC) is the most widely employed chromatographic mode for the analysis of pentoxifylline and its degradation products. researchgate.netrsc.orgvdoc.pub This technique utilizes a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
In a key study, an efficient stability-indicating liquid chromatographic separation method was developed using a 1.8 µm, C18 reversed-phase column. nih.gov This method successfully separated pentoxifylline from its three degradation products, one of which was the gem-dihydroperoxide. nih.gov The use of a C18 column with a mobile phase consisting of water and acetonitrile (B52724) (70:30, v/v) and UV detection at 280 nm has also been reported for the determination of pentoxifylline. researchgate.net The selection of a C18 stationary phase provides the necessary hydrophobicity to retain and separate the relatively non-polar pentoxifylline and its derivatives.
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
To meet the demands for higher throughput and improved separation efficiency, Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative to conventional HPLC. UHPLC systems utilize columns packed with sub-2 µm particles, which allows for operation at higher linear velocities without a significant loss in efficiency. This results in faster analysis times and enhanced resolution.
A notable UHPLC method was developed for pentoxifylline and its degradation products, achieving a baseline separation with a run time of just 4 minutes. nih.gov This method also employed a 1.8 µm C18 reversed-phase column, demonstrating the synergy between sub-2 µm particle technology and efficient separation of these compounds. researchgate.netnih.gov The transition from HPLC to UHPLC offers significant advantages in terms of speed and resolving power, which is particularly beneficial when analyzing complex mixtures of degradation products. researchgate.netrsc.orgvdoc.pubadvinus.com
Gradient Elution Optimization for Complex Sample Matrices
In the analysis of complex samples containing multiple degradation products with varying polarities, isocratic elution (where the mobile phase composition remains constant) may not provide adequate separation. dphen1.com Gradient elution, which involves changing the mobile phase composition during the chromatographic run, is often necessary to achieve optimal resolution. nih.gov
For the analysis of pentoxifylline and its degradation products, optimizing the gradient profile is crucial. This typically involves a gradual increase in the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase. This increasing solvent strength allows for the elution of more strongly retained components, such as the gem-dihydroperoxide, with good peak shape and in a reasonable timeframe. While specific gradient profiles are proprietary to the developing laboratories, the principle involves starting with a higher proportion of the aqueous phase to retain and separate polar compounds and progressively increasing the organic modifier to elute the more non-polar compounds. researchgate.net The optimization of the gradient slope, initial and final mobile phase compositions, and the duration of the gradient are critical parameters that are adjusted to achieve the desired separation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective analytical platform for the identification and quantification of trace-level impurities. This technique is invaluable in the characterization of unknown degradation products and for developing robust quantitative assays.
LC-MSn Molecular Fingerprinting for Trace Level Analysis
LC-MSn, or multi-stage mass spectrometry, is a powerful tool for the structural elucidation of unknown compounds, such as degradation products. rsc.orgresearchgate.net This technique involves the sequential isolation and fragmentation of ions in the mass spectrometer to generate a "molecular fingerprint" that is unique to a specific chemical structure. rsc.org
In the case of pentoxifylline gem-dihydroperoxide, its structure was elucidated using high-resolution mass spectrometry (Q-TOF LC/MS) in conjunction with 1D and 2D NMR spectroscopy. nih.gov The fragmentation pattern obtained from LC-MS/MS analysis provides crucial information about the molecular structure. For instance, the fragmentation of a similar gem-dihydroperoxide compound showed losses of O2 and H2O2, which is characteristic of this functional group. researchgate.net This molecular fingerprinting approach allows for the confident identification of trace-level degradants in complex matrices. rsc.org
Method Validation for Specificity, Linearity, Range, Precision, and Accuracy
The validation of any analytical method is essential to ensure its reliability for its intended purpose. For the quantification of this compound, the developed HPLC and LC-MS/MS methods must undergo rigorous validation according to established guidelines. researchgate.netrsc.orgvdoc.pubadvinus.com
A summary of typical validation parameters is presented in the table below:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from other peaks (e.g., parent drug, other degradants, excipients). Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A linear relationship between concentration and response, with a correlation coefficient (r²) typically > 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | Defined by the linearity studies. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | Expressed as the relative standard deviation (RSD), typically ≤ 2% for replicate injections and ≤ 5% for intra- and inter-day precision. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Expressed as the percentage recovery, typically within 98-102% of the known amount. |
An analytical assay method for pentoxifylline and its degradation products was validated for system suitability, specificity, linearity, range, precision, accuracy, and robustness. nih.gov Such validation ensures that the method is suitable for its intended use in quality control and stability studies.
Role in Stability-Indicating Analytical Method Development
The identification and characterization of degradation products are fundamental to the development of stability-indicating analytical methods. These methods are crucial in pharmaceutical quality control to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from any degradants, thus providing a reliable assessment of the drug's stability. The formation of this compound under oxidative stress conditions serves as a critical marker for the development and validation of such methods for Pentoxifylline.
Forced degradation studies, also known as stress testing, are intentionally conducted to produce potential degradation products. dphen1.com These studies on Pentoxifylline have revealed its susceptibility to degradation under oxidative and alkaline conditions, while it remains relatively stable under acidic, thermal, and photolytic stress. researchgate.netresearchgate.net Under oxidative stress, particularly with exposure to hydrogen peroxide, Pentoxifylline undergoes a distinct transformation to form 1-(5,5-Bis-hydroperoxy-hexyl)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione, a novel gem-dihydroperoxide, as the primary degradation product. researchgate.netnih.gov
The development of a stability-indicating method necessitates the separation of the parent drug from its degradation products. pharmacompass.com An efficient stability-indicating liquid chromatographic method has been developed to separate Pentoxifylline from its gem-dihydroperoxide derivative and other degradation products that form under basic hydrolysis. nih.gov This separation is essential for a method to be considered "stability-indicating."
The validation of these analytical methods is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, precision, accuracy, and robustness. nih.gov The specificity of the method is demonstrated by its ability to resolve the peak of Pentoxifylline from the peaks of its degradation products, including the gem-dihydroperoxide. researchgate.net
Detailed Research Findings
A pivotal study successfully isolated and characterized this compound and developed a stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method. researchgate.netnih.gov The method was designed to separate Pentoxifylline from three of its degradation products, including the gem-dihydroperoxide formed under oxidative stress and two other products from base hydrolysis. nih.gov The baseline separation was achieved with a short run time of 4 minutes, demonstrating the efficiency of the method. nih.gov The structure of the novel gem-dihydroperoxide was elucidated using advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (Q-TOF LC/MS). researchgate.netnih.gov
The table below summarizes the chromatographic conditions and validation parameters of a stability-indicating method developed for Pentoxifylline and its degradation products.
Table 1: Chromatographic Conditions for Stability-Indicating UHPLC Method
| Parameter | Conditions |
|---|---|
| Column | 1.8 µm, C18 reverse phase |
| Mobile Phase | Gradient |
| Run Time | 4 minutes |
| Detection | Not specified |
Data sourced from research on the development of a stability-indicating liquid chromatographic separation method for pentoxifylline and its degradation products. researchgate.netnih.gov
The validation of this method confirmed its suitability for its intended purpose. The key validation parameters are outlined in the table below.
Table 2: Validation Parameters of the Stability-Indicating Method
| Parameter | Outcome |
|---|---|
| System Suitability | Validated |
| Specificity | Able to separate Pentoxifylline from degradation products |
| Linearity | Validated |
| Range | Validated |
| Precision | Validated |
| Accuracy | Validated |
| Robustness | Validated |
The analytical assay method was validated with respect to these parameters. nih.gov
Forced degradation studies are instrumental in demonstrating the specificity of the analytical method. The conditions under which Pentoxifylline degrades to form the gem-dihydroperoxide are a key part of this process.
Table 3: Summary of Forced Degradation Studies of Pentoxifylline
| Stress Condition | Observation |
|---|---|
| Alkaline Stress | Degradation observed |
| Oxidative Stress | Significant degradation to a single major product (gem-dihydroperoxide) |
| Acidic Stress | Stable |
| Elevated Temperature | Stable |
| Light Exposure | Stable |
Forced degradation studies confirmed Pentoxifylline's stability under various conditions, with notable degradation under alkali and oxidative stress. researchgate.netresearchgate.net
Theoretical and Computational Investigations of Pentoxifylline Gem Dihydroperoxide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Currently, there are no specific published studies detailing Density Functional Theory (DFT) calculations performed on Pentoxifylline (B538998) gem-dihydroperoxide. Such calculations would be instrumental in providing a deeper understanding of its electronic structure, including the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential map. This information is crucial for predicting the molecule's reactivity, stability, and potential interaction sites. While DFT is a common method for studying degradation products of pharmaceuticals, specific data for this particular dihydroperoxide derivative is not available.
Quantum Chemical Approaches to Reaction Mechanism Prediction
A critical area for theoretical study is the reaction mechanism leading to the formation of Pentoxifylline gem-dihydroperoxide from its parent compound, Pentoxifylline, as well as its subsequent decomposition pathways. Quantum chemical calculations could be employed to map the potential energy surface of the formation reaction, identifying transition states and reaction intermediates. This would clarify the energetic favorability and kinetics of the oxidative process that converts the ketone group on the alkyl side chain into the geminal dihydroperoxide. However, specific quantum chemical studies predicting these transition states for this compound are not present in the current scientific literature.
Correlation of Computational Predictions with Experimental Observations
Due to the absence of published computational data from DFT, MD, or other quantum chemical methods for this compound, no studies correlating theoretical predictions with experimental findings are available. Such a correlative study would be essential for validating the computational models. For instance, theoretically calculated properties like NMR chemical shifts could be compared against the experimental spectra obtained by Mone and Chandrasekhar to confirm the accuracy of the computed molecular geometry nih.govnih.gov. Similarly, predicted reaction pathways could be compared with the observed degradation products under various experimental conditions. The lack of computational research on this molecule means this vital step of validation and correlation has not been performed.
Future Perspectives in Pentoxifylline Gem Dihydroperoxide Research
Development of Novel Synthetic Routes to gem-Dihydroperoxides
The formation of pentoxifylline (B538998) gem-dihydroperoxide from its parent ketone under oxidative stress highlights the need for robust and varied synthetic methods for gem-dihydroperoxides in general. researchgate.netnih.gov While these compounds have been known for over half a century, systematic efforts to develop broadly applicable synthetic routes have intensified only in recent years, largely driven by their utility as precursors to antimalarial agents like 1,2,4,5-tetroxanes. hu-berlin.de
Future research is focused on developing more efficient, selective, and environmentally benign synthetic strategies. Key areas of development include:
Catalyst-Free Synthesis: A straightforward and high-yield method involves the reaction of corresponding carbonyl compounds with aqueous hydrogen peroxide (35%) in a solvent like 1,2-dimethoxyethane (B42094) at room temperature, completely avoiding the need for a catalyst. researchgate.net
Metal-Catalyzed and Organocatalytic Routes: Significant progress has been made in discovering new catalysts for gem-dihydroperoxide synthesis. Stannous chloride dihydrate (SnCl₂) has been identified as a novel and efficient catalyst for the conversion of both ketones and aldehydes into gem-dihydroperoxides. thieme-connect.comrsc.org Other Lewis acids, such as SnCl₄, have been used to transform oxiranes into primary gem-dihydroperoxides. researchgate.net The exploration of other metal complexes, including lanthanide catalysts, is also a promising area, particularly for synthesizing more complex peroxide structures. rsc.org
Synthesis from Alternative Precursors: Research has shown that gem-dihydroperoxides can be synthesized from precursors other than simple ketones. For instance, substituted 2,3-epoxyketones can fragment under acid-catalyzed conditions with hydrogen peroxide to yield gem-dihydroperoxides. hu-berlin.de This opens up pathways from different functional groups, expanding the synthetic toolkit.
The goal of this research is not only to find new ways to synthesize known gem-dihydroperoxides but also to create novel peroxide compounds, potentially with unique reactive properties or biological activities. hu-berlin.de
Advanced Spectroscopic Techniques for In-Situ Monitoring of Formation and Degradation
The characterization of pentoxifylline gem-dihydroperoxide was accomplished using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (Q-TOF LC/MS). researchgate.netnih.gov While these techniques are powerful for structural elucidation of isolated compounds, future advancements lie in the ability to monitor the formation and degradation of such peroxide species in real-time, or in-situ.
In-situ monitoring provides critical data on reaction kinetics, transient intermediates, and degradation pathways without the need for sample extraction, which can alter the system. spectroscopyonline.com Promising advanced techniques for this purpose include:
Raman Spectroscopy: This technique is fast, non-destructive, and has proven effective for the in-line monitoring of hydrogen peroxide concentrations in reaction mixtures. researchgate.net The development of specialized sensors, such as surface-enhanced Raman scattering (SERS) based sensors, offers high sensitivity and rapid detection, with demonstrated limits of detection in the nanomolar range and response times as short as one minute. acs.org
Infrared (IR) and Near-Infrared (NIR) Spectroscopy: Like Raman, IR and NIR spectroscopy can be implemented using probes for real-time analysis of chemical transformations in a reactor. spectroscopyonline.com
Electrochemical Sensors: A state-of-the-art approach involves integrating platinum-based electrochemical sensors directly into microreactors, which can be fabricated using additive manufacturing. researchgate.netnih.gov This allows for the continuous online monitoring of reactants like hydrogen peroxide and oxygen, providing real-time insights into reaction dynamics under process conditions. researchgate.netnih.gov
The application of these in-situ techniques would allow researchers to observe the precise conditions under which pentoxifylline converts to its gem-dihydroperoxide derivative, offering a much more detailed picture of its formation kinetics and stability.
Deeper Mechanistic Insights into Peroxide-Mediated Transformations
The formation of this compound occurs via a specific chemical transformation. The proposed mechanism involves an initial nucleophilic attack on the ketone group of pentoxifylline by hydrogen peroxide, followed by a condensation reaction with a second molecule of hydrogen peroxide. rsc.org This forms the geminal dihydroperoxy moiety.
While this provides a foundational understanding, future research can delve deeper into the mechanistic nuances of this transformation. Key questions to be explored include:
Catalytic Effects: Investigating how different catalysts (acid, base, metal ions) influence the rate and efficiency of the peroxide formation.
Solvent and Temperature Effects: Quantifying the impact of different solvent systems and temperature ranges on the reaction mechanism and the stability of the resulting peroxide.
Role of Oxidative Stress Source: The initial discovery was made using 30% hydrogen peroxide. rsc.org Understanding if other sources of oxidative stress (e.g., reactive oxygen species like superoxide (B77818) anions, which pentoxifylline is known to suppress in biological contexts) can lead to the same or different peroxide-mediated transformations is crucial. ekb.eg
Further Reactions of the gem-Dihydroperoxide: Gem-dihydroperoxides are themselves reactive intermediates. They are used, for example, as precursors in the synthesis of 1,2,4,5-tetroxanes. hu-berlin.de A deeper understanding of the subsequent degradation or transformation products of this compound under various conditions is needed to fully map its chemical lifecycle.
These mechanistic studies are vital for predicting and controlling the formation of such impurities in pharmaceutical products.
Q & A
Q. How do regulatory guidelines inform the handling of peroxide-forming compounds in research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
